molecular formula C22H21BrN2O2 B11354008 2-(4-bromophenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide

2-(4-bromophenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11354008
M. Wt: 425.3 g/mol
InChI Key: GWYIKJRKYICGRS-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group, an ethylphenylmethyl group, and a pyridinyl group attached to an acetamide backbone. Its molecular formula is C20H19BrN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with ethyl 2-bromoacetate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then reacted with 4-ethylbenzylamine and 2-aminopyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENOXY)ETHANOL
  • 2-(4-BROMOPHENOXY)-N-(2-ETHYLPHENYL)ACETAMIDE
  • 2-(4-BROMOPHENOXY)-N-(4-ETHYLBENZYL)-N-(2-FURYLMETHYL)ACETAMIDE

Uniqueness

2-(4-BROMOPHENOXY)-N-[(4-ETHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C22H21BrN2O2

Molecular Weight

425.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21BrN2O2/c1-2-17-6-8-18(9-7-17)15-25(21-5-3-4-14-24-21)22(26)16-27-20-12-10-19(23)11-13-20/h3-14H,2,15-16H2,1H3

InChI Key

GWYIKJRKYICGRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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